Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoate backbone. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-3-phenylpropanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-3-oxo-3-phenylpropanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanol.
Substitution: Formation of ethyl 2,2-diiodo-3-hydroxy-3-phenylpropanoate.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The phenyl group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-3-phenylpropanoate: Lacks the fluorine atoms, resulting in different chemical reactivity and biological properties.
Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity and applications.
Ethyl 2,2-diiodo-3-hydroxy-3-phenylpropanoate: Substitutes fluorine atoms with iodine, leading to different physical and chemical properties.
The unique combination of fluorine atoms, hydroxyl group, and phenyl group in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPSENEIFZNIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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